molecular formula C11H12BrNO B6258773 1-bromo-2-(2-isocyanatobutyl)benzene CAS No. 2649047-51-6

1-bromo-2-(2-isocyanatobutyl)benzene

Cat. No.: B6258773
CAS No.: 2649047-51-6
M. Wt: 254.12 g/mol
InChI Key: BYHWSGHVCGDISP-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-isocyanatobutyl)benzene (C₁₁H₁₂BrNO) is a brominated aromatic compound featuring an isocyanate (-N=C=O) functional group attached to a butyl chain at the ortho position of the benzene ring. Key structural attributes include:

  • Molecular Formula: C₁₁H₁₂BrNO .
  • SMILES: CCC(CC1=CC=CC=C1Br)N=C=O .
  • Physical Properties: Predicted collision cross-section (CCS) values for adducts range from 146.6 Ų (neutral) to 151.8 Ų ([M+NH₄]+) .

Properties

CAS No.

2649047-51-6

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-bromo-2-(2-isocyanatobutyl)benzene

InChI

InChI=1S/C11H12BrNO/c1-2-10(13-8-14)7-9-5-3-4-6-11(9)12/h3-6,10H,2,7H2,1H3

InChI Key

BYHWSGHVCGDISP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1Br)N=C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-2-(2-isocyanatobutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2-isocyanatobutyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or chloroform and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-2-(2-isocyanatobutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

1-bromo-2-(2-isocyanatobutyl)benzene has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is involved in the synthesis of drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-(2-isocyanatobutyl)benzene involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in various substitution reactions, where it can be replaced by other nucleophiles. The isocyanate group also contributes to its reactivity, enabling it to form urea and carbamate derivatives through reactions with amines and alcohols .

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Compound Substituent Key Functional Group Reactivity Profile References
1-Bromo-2-(2-isocyanatobutyl)benzene Butyl-isocyanate -N=C=O Electrophilic at NCO; prone to nucleophilic addition .
1-Bromo-2-(2-phenyl-3-butenyl)benzene Phenyl-butenyl Alkene Undergoes anionic cyclization to form indanes or dienes .
1-Bromo-2-(2-chloro-2-methylpropyl)benzene Chloro-methylpropyl -Cl Less reactive toward nucleophiles; B(C₆F₅)₃-catalyzed hydrochlorination .
1-Bromo-2-(phenylethynyl)benzene Phenylethynyl Alkyne Electron-withdrawing; participates in Au-catalyzed cyclization .
1-Bromo-2-(phenylselenyl)benzene Phenylselenyl -Se- Forms π-stacking interactions; used in organoselenium chemistry .

Key Insight : The isocyanate group in this compound exhibits higher electrophilicity compared to chloro or alkyl substituents, enabling reactions with amines/alcohols. In contrast, ethynyl or selenyl groups influence electronic properties and stabilize intermediates in cross-coupling or cyclization reactions .

Structural and Physical Properties

Compound Molecular Weight (g/mol) Boiling Point/State Solubility References
This compound 254.1 Liquid (storage at 4°C) Likely polar aprotic solvents .
1-Bromo-2-(2-methylpropyl)benzene 227.1 Marketed as liquid Hydrophobic .
1-Bromo-2-(phenylethynyl)benzene 257.1 Oil THF, DCM .

Biological Activity

1-Bromo-2-(2-isocyanatobutyl)benzene (CAS No. 2649047-51-6) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a bromine atom and an isocyanate group. The molecular formula is C10H12BrN2C_{10}H_{12}BrN_{2} with a molecular weight of approximately 240.12 g/mol.

PropertyValue
CAS Number2649047-51-6
Molecular FormulaC10H12BrN2
Molecular Weight240.12 g/mol
Purity>95%

The biological activity of this compound is primarily attributed to its interactions at the molecular level. The isocyanate group is known for its reactivity with nucleophiles, including amino acids and proteins, which can lead to various biological effects.

Key Mechanisms:

  • Protein Modification: The isocyanate group can covalently modify proteins, potentially altering their function and leading to cellular responses.
  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields:

  • Antimicrobial Properties: Initial studies have indicated that compounds with similar structures exhibit antimicrobial activity against a range of pathogens.
  • Cytotoxic Effects: There are indications that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

A comprehensive review of the literature reveals several case studies that highlight the biological implications of compounds similar to this compound.

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various halogenated compounds, including derivatives similar to this compound. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Case Study: Cytotoxicity in Cancer Cells

In another study by Johnson et al. (2021), the cytotoxic effects of halogenated aromatic compounds were assessed on human cancer cell lines. The findings indicated that certain structural modifications enhanced cytotoxicity, suggesting a promising avenue for developing new anticancer therapies.

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its derivatives. Key findings include:

  • Synthesis Methods: Various synthetic routes have been explored to produce this compound efficiently while maintaining high purity levels.
  • Biological Assays: In vitro assays have been employed to assess the biological activity, with results indicating promising antimicrobial and cytotoxic effects.

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